Theviridoside
CAS No.: 23407-76-3
Cat. No.: VC21088204
Molecular Formula: C17H24O11
Molecular Weight: 404.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23407-76-3 |
|---|---|
| Molecular Formula | C17H24O11 |
| Molecular Weight | 404.4 g/mol |
| IUPAC Name | methyl (1S,4aR,7aR)-4a-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate |
| Standard InChI | InChI=1S/C17H24O11/c1-25-14(23)8-6-26-15(10-7(4-18)2-3-17(8,10)24)28-16-13(22)12(21)11(20)9(5-19)27-16/h2,6,9-13,15-16,18-22,24H,3-5H2,1H3/t9-,10+,11-,12+,13-,15+,16+,17+/m1/s1 |
| Standard InChI Key | LDBMLOLBWUOZGG-DOFVRBEMSA-N |
| Isomeric SMILES | COC(=O)C1=CO[C@H]([C@H]2[C@@]1(CC=C2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
| SMILES | COC(=O)C1=COC(C2C1(CC=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O |
| Canonical SMILES | COC(=O)C1=COC(C2C1(CC=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O |
| Appearance | Powder |
Introduction
Chemical Identity and Structure
Theviridoside is an iridoid glucoside with the molecular formula C₁₇H₂₄O₁₁ and a molecular weight of 404.4 g/mol . It is registered with CAS number 23407-76-3 . The compound is also known by synonyms such as theveridoside .
The IUPAC name of theviridoside is methyl (1S,4aR,7aR)-4a-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate . This complex nomenclature reflects its intricate molecular architecture.
The structural characteristics of theviridoside include:
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A cyclopenta[c]pyran ring system
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A glucose moiety (β-D-glucopyranosyloxy)
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A methyl ester functional group
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Multiple hydroxyl groups
The compound's chemical structure can be represented by several notations:
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InChI: InChI=1S/C17H24O11/c1-25-14(23)8-6-26-15(10-7(4-18)2-3-17(8,10)24)28-16-13(22)12(21)11(20)9(5-19)27-16/h2,6,9-13,15-16,18-22,24H,3-5H2,1H3/t9-,10+,11-,12+,13-,15+,16+,17+/m1/s1
Physical and Chemical Properties
Theviridoside presents as a colorless solid powder with specific solubility characteristics . It is:
The compound has been analyzed for purity in commercial preparations, with vendors reporting purities exceeding 98% . For laboratory applications, it is typically stored in sealed, cool, and dry conditions to maintain stability .
In terms of chemical reactivity, theviridoside contains:
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A carboxylic acid methyl ester group (δ 166.96 and 50.41 ppm in ¹³C-NMR)
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Multiple hydroxyl groups that can undergo acetylation
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A glycosidic bond that can undergo hydrolysis
For enhanced solubility in laboratory settings, it is recommended to warm the compound to 37°C and sonicate it in an ultrasonic bath .
Natural Sources and Occurrence
Theviridoside has been identified in several plant species, indicating a relatively wide distribution in nature. The documented natural sources include:
The compound has also been identified in:
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Related compounds have been found in Rubiaceae species including Aitchisonia rosea, Genipa americana, and Saprosma scortchenii
In terms of chemical classification, theviridoside belongs to:
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Kingdom: Organic compounds
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Superclass: Lipids and lipid-like molecules
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Class: Prenol lipids
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Subclass: Terpene glycosides
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Biosynthetic pathway: Terpenoids
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Superclass: Monoterpenoids
Isolation and Characterization
The isolation of theviridoside from plant material involves several chromatographic techniques. One documented isolation procedure includes:
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Countercurrent chromatography (CCC) using a specific solvent system (1:3:1:5 proportions of TBME:n-BuOH:ACN:H₂O +0.1% TFA)
The compound has been characterized using multiple analytical techniques:
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Mass Spectrometry:
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NMR Spectroscopy:
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Derivatives:
Spectroscopic Data
The spectroscopic characteristics of theviridoside provide essential information for its identification and structural elucidation. The following table summarizes key NMR data:
Table 1: NMR Data for Theviridoside in Methanol-d4
| Position | δ ¹³C (ppm) | Type | HMBC Correlations |
|---|---|---|---|
| 1 | 94.14 | d | |
| 3 | 152.65 | s | |
| 4 | 108.97 | d | |
| 4a | 72.61 | s | |
| 5 | 36.95 | t | |
| 6 | 140.35 | d | |
| 7 | 131.16 | s | |
| 7a | 50.99 | d | |
| 8 | 62.57 | t | |
| 9 | 166.96 | s | |
| 10 | 50.41 | q | |
| 1' | 99.95 | d | |
| 2' | 74.16 | d | |
| 3' | 77.97 | d | |
| 4' | 71.43 | d | |
| 5' | 78.43 | d | |
| 6' | 62.75 | t |
Based on data from spectroscopic analysis .
In mass spectrometry analysis, theviridoside shows characteristic fragmentation patterns:
These spectroscopic characteristics are essential for the identification and quality control of theviridoside in various samples.
Related Compounds and Derivatives
Several related compounds and derivatives of theviridoside have been identified in various plant sources. These include:
Table 2: Theviridoside and Its Derivatives Identified in Plant Extracts
| Compound | Retention Time (min) | m/z | Major Fragments | Occurrence |
|---|---|---|---|---|
| Theviridoside | 15.7 | 403.4 | 240.67(100), 222.60(21) | Widespread |
| Theviridoside dihexoside 1 | 9.0 | 727.2 | 564.8(100), 341(14), 240.5(3) | Limited |
| Theviridoside dihexoside 2 | 12.6 | 726.9 | 502.5(42), 385.1(73), 240.5(3) | Limited |
| Chlortheviridoside hexoside derivative | Multiple | ~601 | 565.0(100), 240.8(13) | Limited |
| Theviridoside hexoside | 16.1-16.3 | 565.5 | 240.65(100) | Limited |
| Methyl-theviridoside aglycon theviridoside | 13.6 | 659.1 | 402.3(93), 254.9(78), 240.6(100) | Limited |
Based on data from HPLC-MS analysis .
These derivatives differ in the identity and placement of substituents, particularly in terms of additional sugar moieties. The presence of these various forms suggests diverse biosynthetic pathways and potentially different biological activities.
Analytical Methods for Detection and Quantification
Several analytical methods have been employed for the detection, identification, and quantification of theviridoside in plant materials and extracts:
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HPLC Analysis:
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Mass Spectrometry:
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NMR Spectroscopy:
These methods enable researchers to accurately identify and quantify theviridoside in complex plant matrices, facilitating quality control of botanicals and pharmacological investigations.
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